molecular formula C11H11N3O3 B5802190 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole

1-(3-methoxybenzyl)-4-nitro-1H-pyrazole

Cat. No.: B5802190
M. Wt: 233.22 g/mol
InChI Key: CUQPFIIYVYBRML-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole is a nitrogen-containing heterocyclic compound serving as a versatile synthetic building block in organic chemistry and drug discovery research. Compounds featuring a pyrazole core, like this one, are extensively investigated for their diverse pharmacological potentials . Research indicates that pyrazole derivatives are particularly significant in the development of novel α-glucosidase inhibitors for managing type-2 diabetes, with some hybrids demonstrating significantly higher inhibitory activity than standard therapeutics . The structure incorporates a 3-methoxybenzyl group at the 1-position and a nitro group at the 4-position of the pyrazole ring, making it a valuable intermediate for further chemical functionalization, such as in multicomponent reactions to create more complex heterocyclic hybrids . This product is intended for research purposes as a chemical reference standard or a starting material in synthetic pathways. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. All buyer assumes responsibility to confirm product identity and purity prior to use.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-11-4-2-3-9(5-11)7-13-8-10(6-12-13)14(15)16/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQPFIIYVYBRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the 3-methoxybenzyl group: This step can be accomplished through a nucleophilic substitution reaction, where the pyrazole ring is reacted with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the pyrazole ring is coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.

    Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used as a probe to study enzyme mechanisms and receptor interactions in biological systems.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, influencing the compound’s biological activity. Pathways involved in its mechanism of action include enzyme inhibition and modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

1-(4-Methoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
  • Structure : Differs in the position of the methoxy group (4-methoxybenzyl vs. 3-methoxybenzyl) and includes additional methyl groups at C3 and C3.
  • No biological data are reported, but molecular weight (261.28 g/mol) and lipophilicity are higher than the target compound .
1-(2-Chloro-6-fluorobenzyl)-4-nitro-1H-pyrazole
  • Structure : Replaces the methoxy group with halogen atoms (Cl, F), increasing electronegativity.
  • Impact : Halogen substituents enhance membrane permeability and resistance to oxidative metabolism. However, this compound lacks reported pharmacological data .

Alternative Substituents at N1

1-(Difluoromethyl)-4-nitro-1H-pyrazole
  • Structure : Substitutes the benzyl group with a difluoromethyl group.
  • Properties : Lower molecular weight (163.08 g/mol) and higher polarity due to fluorine atoms. Exhibits moderate toxicity (H302: harmful if swallowed) .
1-(Methoxymethyl)-4-nitro-1H-pyrazole
  • Structure : Features a smaller methoxymethyl group instead of benzyl.
  • Physical Properties : Boiling point 265.1°C, density 1.4 g/cm³. The reduced aromaticity may decrease binding to hydrophobic targets compared to benzyl analogs .

Zinc Complexes of 4-Nitro-1H-pyrazole

  • Structure: Coordination complexes (e.g., {[Zn₂(µ-4-NO₂-pz)₃(µ-OH)]·H₂O}ₙ) where 4-nitro-1H-pyrazole acts as a ligand.
  • Biological Activity : Zinc complexes (40b, 40c) show enhanced antitumor activity (IC₅₀ ~45–48 µg/mL) compared to the free ligand (IC₅₀ ~136 µg/mL) against HT29, Hep-G2, and B16-F10 cell lines. This suggests that metal coordination improves efficacy, possibly through enhanced cellular uptake or redox activity .

Structure-Activity Relationships (SAR) and Key Findings

Electronic and Steric Effects

  • Nitro Group : Critical for electron-withdrawing effects, stabilizing negative charge in intermediates during biological interactions.
  • Halogenated Benzyl: Increases electronegativity but may introduce toxicity risks.

Pharmacological Potential

  • Anticonvulsant Activity : Related thiadiazole derivatives with 3-methoxybenzyl thio groups show ED₅₀ values <3 µmol/kg in seizure models, hinting at broader CNS activity for this substituent .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole Not reported Not reported Not reported 3-Methoxybenzyl, C4-NO₂
1-(4-Methoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole 261.28 N/A N/A 4-Methoxybenzyl, C3/C5-CH₃
1-(Difluoromethyl)-4-nitro-1H-pyrazole 163.08 N/A N/A Difluoromethyl
1-(Methoxymethyl)-4-nitro-1H-pyrazole 157.13 265.1 1.4 Methoxymethyl

Q & A

Q. What are the established synthetic methodologies for 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Pyrazole core formation : Cyclocondensation of hydrazines with 1,3-diketones or nitroolefins under acidic/basic conditions .
  • Substitution : Introduction of the 3-methoxybenzyl group via alkylation using 3-methoxybenzyl halides in the presence of a base (e.g., K₂CO₃) .
  • Nitration : Electrophilic nitration at the 4-position of the pyrazole ring using HNO₃/H₂SO₄ or acetyl nitrate . Optimization requires controlling temperature (e.g., 0–5°C for nitration to avoid over-oxidation), solvent polarity (e.g., DMF for alkylation), and stoichiometry. Purity is confirmed via HPLC or TLC .

Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral contradictions resolved?

Key techniques include:

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.3 ppm, nitro group deshielding adjacent carbons) .
  • IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and methoxy (1250–1150 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₁N₃O₃, theoretical 233.08 g/mol). Contradictions (e.g., unexpected splitting in NMR) are resolved by comparing experimental data with computational predictions (DFT) or repeating under anhydrous conditions to exclude solvent artifacts .

Q. How does the nitro group influence the compound’s reactivity and stability under varying pH conditions?

The nitro group is electron-withdrawing, enhancing electrophilic substitution at the pyrazole ring but reducing nucleophilic attack. Stability studies show:

  • Acidic conditions : Protonation at the pyrazole N-2 position, increasing susceptibility to hydrolysis.
  • Basic conditions : Nitro group stability, but methoxybenzyl linkage may cleave via SN2 mechanisms . Accelerated degradation tests (40°C, 75% RH) are recommended for long-term storage guidelines .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, and how can target binding be validated?

While direct biological data for this compound is limited, analogous nitro-pyrazoles exhibit:

  • Enzyme inhibition : Competitive binding to kinase ATP pockets via nitro group interactions with Lys/Arg residues .
  • Validation methods :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values).
  • X-ray Crystallography : Resolve binding modes (e.g., PDB deposition for co-crystal structures) .
    Contradictory activity reports (e.g., in vs. vitro vs. cell-based assays) may arise from nitro group reduction in cellular environments, requiring metabolite profiling .

Q. How can computational modeling (e.g., DFT, MD simulations) guide the design of derivatives with enhanced selectivity?

  • DFT Calculations : Predict electrophilic/nucleophilic sites (Fukui indices) for rational substitution .
  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100-ns simulations to assess protein-ligand RMSD fluctuations) .
  • QSAR Models : Correlate nitro group orientation with IC₅₀ values using Hammett constants .

Q. What strategies address contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

Discrepancies may stem from:

  • Polymorphism : Different crystal forms (e.g., anhydrous vs. solvates) alter solubility. Characterize via XRPD .
  • Solvent interactions : Use Hansen solubility parameters (δD, δP, δH) to optimize solvent blends (e.g., DMSO:water gradients) .
  • Experimental replication : Conduct parallel measurements under controlled humidity/temperature .

Q. What in vitro assays are most suitable for evaluating its potential as a lead compound, and how are false positives mitigated?

  • Primary assays : High-throughput screening (HTS) against target panels (e.g., kinase inhibitors) .
  • Counter-screens : Test against related off-targets (e.g., cytochrome P450 enzymes) to exclude pan-assay interference .
  • Dose-response validation : Use IC₅₀/EC₅₀ curves with Hill slope analysis to confirm specificity .

Q. How do substituent variations (e.g., 3-methoxy vs. 4-chloro benzyl) impact electronic properties and bioactivity?

  • Electron-donating groups (methoxy) : Increase electron density at the pyrazole ring, enhancing π-π stacking but reducing metabolic stability .
  • Electron-withdrawing groups (nitro) : Improve target affinity but may increase cytotoxicity. Comparative studies using Hammett plots or frontier molecular orbital (FMO) analysis quantify these effects .

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